Pipamazine
Overview
Description
Pipamazine (INN; trade names Mornidine, Mometine, Nausidol) is a drug of the phenothiazine class formerly used as an antiemetic . It is chemically related to chlorpromazine, but has negligible antipsychotic activity and produces few extrapyramidal side effects .
Synthesis Analysis
Pipamazine is a derivative of piperazine . The synthesis of piperazine derivatives has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .
Molecular Structure Analysis
The molecular formula of Pipamazine is C21H24ClN3OS . Its average mass is 401.953 Da and its monoisotopic mass is 401.132874 Da .
Chemical Reactions Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Physical And Chemical Properties Analysis
Pipamazine has a molecular formula of C21H24ClN3OS . Its average mass is 401.953 Da and its monoisotopic mass is 401.132874 Da .
Scientific Research Applications
Pharmacological Properties and Clinical Efficacy
Pipamazine, a phenothiazine derivative, has been primarily studied for its antiemetic properties. In a controlled double-blind study comparing various antiemetic agents during fluorouracil administration, pipamazine exhibited some level of antiemetic effect, though it was less effective compared to agents like thiopropazate and prochlorperazine (Moertel, Reitemeier, & Gage, 1963).
Application in Schizophrenia Treatment
A study on pipotiazine palmitate, a related compound, in chronic schizophrenic syndromes evaluated the effects and side-effects in maintenance therapy. This study provided insights into the therapeutic utility of pipotiazine derivatives in managing schizophrenia (Dencker, Frankenberg, Malm, & Zell, 1973).
Influence on Schizophrenia
Further insights into the effect of pipotiazine on schizophrenia were gathered from a study involving thirty cases of serious or complicated forms of schizophrenia. The study reported favorable therapeutic results, indicating a significant impact on the determinants of schizophrenia (Sevestre, Coloni, & Lagrange, 1978).
Ranolazine: A Piprazine Derivative
Ranolazine, a derivative of piprazine, was approved for managing chronic angina. Its efficacy, safety, and mechanism of action were discussed in a study highlighting its role in inhibiting late sodium current and reducing intracellular calcium overload (Ma Ye-xin, 2007).
Electrophysiological Changes in Atrial Fibrillation
In a study examining the "Pill-in-Pocket" (PIP) approach to atrial fibrillation, ranolazine demonstrated potential as a safer agent for converting new or recurrent atrial fibrillation. This highlights the diverse therapeutic applications of piprazine derivatives (Murdock, Reiffel, Kaliebe, & Larrain, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJYEUEJRVVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023477 | |
Record name | Pipamazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pipamazine | |
CAS RN |
84-04-8 | |
Record name | Pipamazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipamazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipamazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipamazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPAMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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